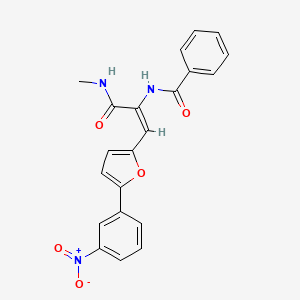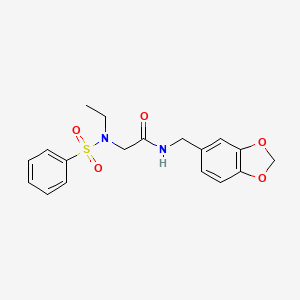
N-(1-((Methylamino)carbonyl)-2-(5-(3-nitrophenyl)-2-furyl)vinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-((Methylamino)carbonyl)-2-(5-(3-nitrophenyl)-2-furyl)vinyl)benzamide, often referred to as FC1 , is a synthetic organic compound. Its complex structure combines aromatic, heterocyclic, and carbonyl functionalities. Let’s explore its preparation methods, chemical reactions, applications, and more.
Preparation Methods
a. Synthetic Routes
Deprotection of N-Boc Group:
b. Industrial Production
- While FC1 may not have widespread industrial production, its synthesis can be adapted for larger-scale manufacturing. Researchers and pharmaceutical companies may explore optimized routes for bulk production.
Chemical Reactions Analysis
FC1 undergoes various chemical reactions:
Oxidation: Oxidative processes can modify the furan ring or the aromatic phenyl group.
Reduction: Reduction reactions may target the nitro group or the carbonyl functionality.
Substitution: FC1 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents depend on the desired modification. For example, hydrogenation (reduction) may use palladium on carbon (Pd/C) and hydrogen gas.
Major Products: These reactions yield derivatives of FC1, such as reduced or substituted analogs.
Scientific Research Applications
FC1 finds applications across disciplines:
Medicinal Chemistry: FC1’s unique structure makes it a promising scaffold for drug development. Researchers explore its potential as a dual inhibitor of (indoleamine 2,3-dioxygenase 1) and (mitochondrial DNA polymerase gamma).
Biological Studies: FC1 may serve as a tool compound to investigate IDO1-related pathways and mitochondrial function.
Industry: FC1’s derivatives could find use in materials science, catalysis, or photophysics.
Mechanism of Action
IDO1 Inhibition: FC1 likely inhibits IDO1, an enzyme involved in tryptophan metabolism and immune regulation.
DNA Pol gamma Inhibition: FC1 may interfere with mitochondrial DNA replication by targeting DNA Pol gamma.
Comparison with Similar Compounds
Unique Features: FC1’s combination of furan, phenyl, and carbonyl moieties sets it apart.
Similar Compounds:
Properties
Molecular Formula |
C21H17N3O5 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[(E)-3-(methylamino)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H17N3O5/c1-22-21(26)18(23-20(25)14-6-3-2-4-7-14)13-17-10-11-19(29-17)15-8-5-9-16(12-15)24(27)28/h2-13H,1H3,(H,22,26)(H,23,25)/b18-13+ |
InChI Key |
CXHKKUBCUGHTJL-QGOAFFKASA-N |
Isomeric SMILES |
CNC(=O)/C(=C\C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CNC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11128177.png)
![1-[4-(Methylsulfanyl)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11128180.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11128183.png)
![7-Chloro-2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11128189.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide](/img/structure/B11128195.png)
![4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128206.png)
![(5Z)-2-(4-butoxyphenyl)-5-[3-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11128228.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128237.png)
![N-(2-ethoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B11128241.png)
![5-(1,2-dithiolan-3-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentan-1-one](/img/structure/B11128268.png)
![2-methoxyethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11128271.png)
![1-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(2-pyrimidinylamino)-1-hexanone](/img/structure/B11128272.png)
![(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11128281.png)
